

Solubility of Methyl Formate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl piliformate*

Cat. No.: B3025714

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of methyl formate in various solvents. The following sections detail quantitative solubility data, comprehensive experimental protocols for solubility determination, and a visual representation of the experimental workflow. This document is intended to be a valuable resource for laboratory professionals requiring precise information on the solubility of this versatile ester.

Quantitative Solubility of Methyl Formate

The solubility of methyl formate is a critical parameter in its various applications, including its use as a solvent, in chemical synthesis, and in formulation development. The following tables summarize the available quantitative and qualitative solubility data in aqueous and organic solvents.

Solubility in Water

Methyl formate exhibits moderate solubility in water. This is attributed to its ability to act as a hydrogen bond acceptor via its carbonyl and ester oxygen atoms. However, it is important to note that methyl formate slowly hydrolyzes in water to form formic acid and methanol.[\[1\]](#)[\[2\]](#)

Temperature (°C)	Solubility (g/100 mL)	Reference
20	30	[3]
25	23	[4]

Solubility in Organic Solvents

Methyl formate demonstrates high solubility in a range of common organic solvents. For several solvents, it is considered miscible, meaning it is soluble in all proportions.

Solvent	Solubility	Reference
Methanol	Miscible	[5]
Ethanol	Miscible	[4][5]
Diethyl Ether	Miscible	
Acetone	Miscible	
Chloroform	Soluble	[1][4][5]
Ethyl Acetate	Soluble	

Experimental Protocols for Solubility Determination

The determination of the solubility of a volatile liquid like methyl formate requires precise and well-controlled experimental procedures. Below is a detailed methodology for the gravimetric method, a common and reliable technique for determining the solubility of a liquid in a liquid.

Gravimetric Method for Liquid-Liquid Solubility Determination

This protocol outlines the steps to determine the concentration of a solute (methyl formate) in a saturated solution with a given solvent at a specific temperature.

2.1.1. Materials and Apparatus

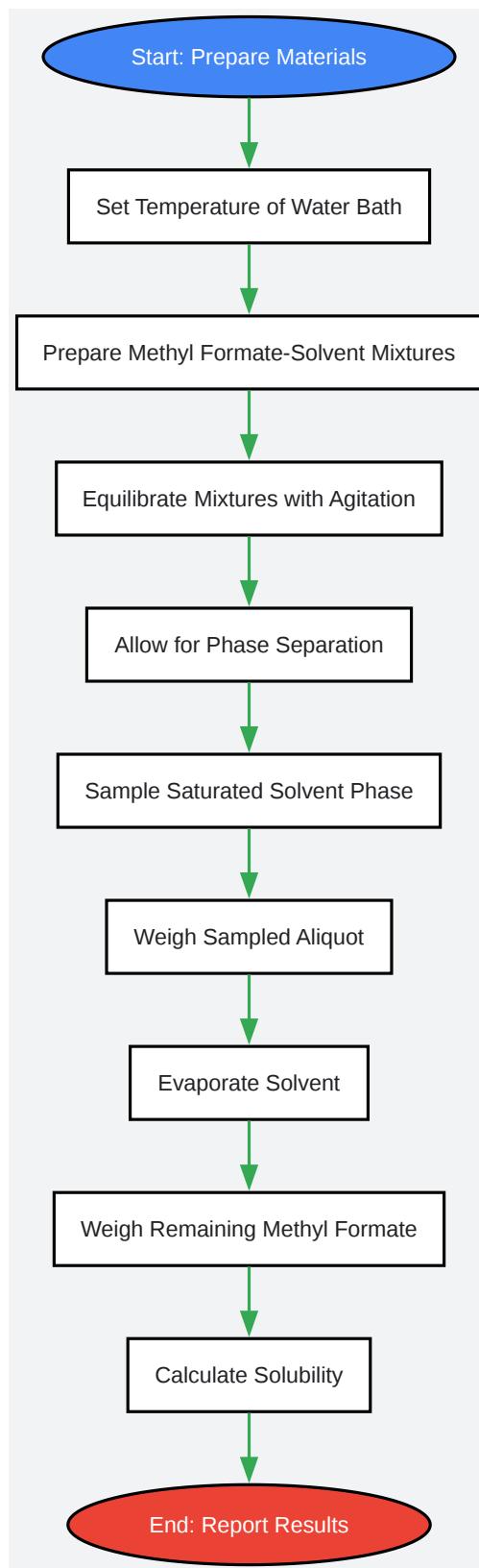
- Methyl formate (high purity)

- Solvent of interest (high purity)
- Thermostatic water bath or incubator
- Calibrated digital thermometer
- Analytical balance (accurate to ± 0.0001 g)
- Glass-stoppered flasks or vials
- Calibrated volumetric pipettes and flasks
- Syringes and needles
- Drying oven
- Desiccator

2.1.2. Procedure

- Temperature Control: Set the thermostatic water bath or incubator to the desired experimental temperature. Allow the system to equilibrate.
- Sample Preparation: In a series of glass-stoppered flasks, prepare mixtures of methyl formate and the chosen solvent in varying proportions. Ensure a slight excess of the solute (methyl formate) is added to one of the flasks to ensure a saturated solution is formed.
- Equilibration: Tightly seal the flasks and place them in the temperature-controlled environment. Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Gentle, continuous stirring or periodic vigorous shaking is recommended.
- Phase Separation: After equilibration, allow the flasks to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 12-24 hours) to allow for complete phase separation. For systems where methyl formate is the solute, it will typically be the upper phase if the solvent is denser.

- Sampling: Carefully withdraw a known volume (e.g., 1.00 mL) of the saturated solvent phase using a calibrated pipette or syringe. To avoid contamination from the solute phase, the tip of the pipette or needle should be positioned well within the solvent layer.
- Weighing: Transfer the collected sample into a pre-weighed, dry, and clean vial or evaporating dish. Immediately seal the container to prevent evaporation of the volatile components. Record the total mass of the container and the sample.
- Solvent Evaporation: If the solvent is more volatile than methyl formate, carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) at a controlled temperature slightly above the solvent's boiling point but below that of methyl formate. If methyl formate is more volatile, this method is not suitable, and an alternative analytical technique like gas chromatography would be required to determine the composition of the saturated phase.
- Drying and Final Weighing: Once the solvent has been removed, place the container with the remaining methyl formate in a drying oven at a temperature that will not cause significant evaporation of the methyl formate but will remove any residual solvent. Cool the container in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.
- Calculation: The solubility of methyl formate in the solvent is calculated using the following formula:


Solubility (g/100 g solvent) = (Mass of methyl formate / Mass of solvent) x 100

Where:

- Mass of methyl formate = Final mass of the container with residue - Mass of the empty container
- Mass of solvent = (Initial total mass of container and sample - Mass of the empty container) - Mass of methyl formate

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of methyl formate in a solvent.

[Click to download full resolution via product page](#)

Caption: Workflow for Gravimetric Solubility Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl formate | 107-31-3 [chemicalbook.com]
- 2. METHYL FORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. methyl formate | CAS#:107-31-3 | Chemsoc [chemsoc.com]
- 4. Methyl formate | HCOOCH₃ | CID 7865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. methyl formate [chemister.ru]
- To cite this document: BenchChem. [Solubility of Methyl Formate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3025714#solubility-of-methyl-formate-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com